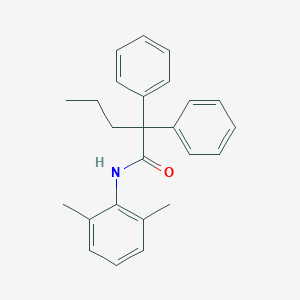![molecular formula C18H16N4OS B286652 4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286652.png)
4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is a chemical compound that belongs to the class of triazolothiadiazole derivatives. It has been found to have various scientific research applications due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting specific enzymes or signaling pathways involved in the pathogenesis of various diseases. For example, some studies have reported that the compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether have been investigated in several studies. The compound has been reported to exhibit potent anti-inflammatory activity by reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether in lab experiments is its potent biological activity. The compound has been found to exhibit strong anti-inflammatory, antitumor, and antimicrobial activities, making it a promising candidate for the development of new therapeutic agents. However, one of the limitations of using the compound is its potential toxicity. Some studies have reported that the compound can induce cytotoxicity in normal cells at high concentrations, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for the research on 4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether. One of the areas that require further investigation is the compound's mechanism of action. Despite the extensive research on the compound, its precise molecular targets and signaling pathways are not fully understood. Another area of future research is the development of new derivatives of the compound with improved pharmacological properties. Finally, more studies are needed to evaluate the safety and efficacy of the compound in preclinical and clinical settings.
In conclusion, 4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is a promising compound with potent biological activity and various scientific research applications. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of 4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been reported in several studies. One of the most common methods involves the reaction of 4-ethylphenyl hydrazine with 2-(4-methoxyphenyl)acetonitrile in the presence of sulfuric acid and phosphorus pentoxide. The resulting product is then treated with thiosemicarbazide and sodium hydroxide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been found to have various scientific research applications. It has been reported to exhibit potent anti-inflammatory, antitumor, and antimicrobial activities. Several studies have also investigated its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C18H16N4OS |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
6-(4-ethylphenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4OS/c1-3-12-4-6-14(7-5-12)17-21-22-16(19-20-18(22)24-17)13-8-10-15(23-2)11-9-13/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
BMGVKJVECSFAHY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide](/img/structure/B286570.png)
![N-[2-(dimethylamino)ethyl]-3-methyl-2-phenylbutanamide](/img/structure/B286573.png)

![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide](/img/structure/B286578.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286579.png)
![N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286582.png)
![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)

![2-[4-(3-Fluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B286586.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286590.png)
